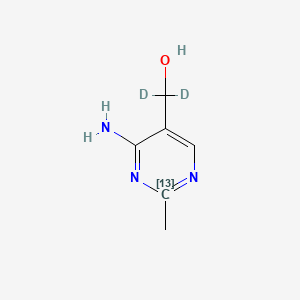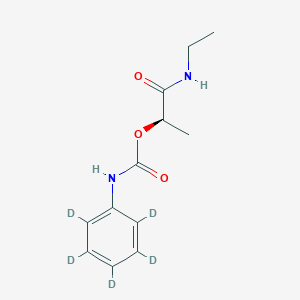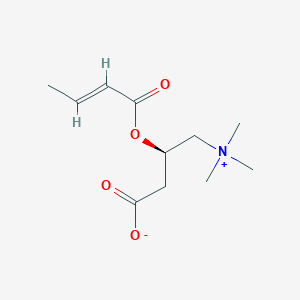
Toxopyrimidine-13C, D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toxopyrimidine-13C, D2 is a labeled derivative of toxopyrimidine, a compound known for its role as an intermediate in the thiamin biosynthetic pathway. . The labeled version, this compound, is used in various scientific research applications due to its stable isotope labeling, which allows for detailed metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Toxopyrimidine-13C, D2 involves the incorporation of carbon-13 and deuterium isotopes into the toxopyrimidine structure. The process typically starts with the synthesis of the pyrimidine ring, followed by the introduction of the labeled isotopes. Common methods include:
Nucleophilic substitution reactions: These reactions are used to introduce the labeled isotopes into the pyrimidine ring.
Catalytic hydrogenation: This method is employed to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: Used for the controlled synthesis of the compound.
Purification techniques: Such as chromatography, to isolate the labeled compound from by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Toxopyrimidine-13C, D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various labeled derivatives of toxopyrimidine, which are used in metabolic studies and other research applications.
Applications De Recherche Scientifique
Toxopyrimidine-13C, D2 is widely used in scientific research due to its stable isotope labeling. Applications include:
Chemistry: Used as a tracer in metabolic studies to track the fate of carbon atoms in biochemical pathways.
Biology: Helps in studying enzyme mechanisms and metabolic flux analysis.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new drugs and in quality control processes.
Mécanisme D'action
Toxopyrimidine-13C, D2 exerts its effects by participating in the thiamin biosynthetic pathway. It acts as an intermediate, facilitating the conversion of precursor molecules into thiamin. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems, providing insights into metabolic pathways and enzyme functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Toxopyrimidine: The non-labeled version of Toxopyrimidine-13C, D2.
2-Methyl-4-amino-5-(hydroxymethyl)pyrimidine: Another intermediate in the thiamin biosynthetic pathway.
2-Methyl-5-hydroxymethyl-6-aminopyrimidine: A closely related compound with similar properties.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides a powerful tool for metabolic studies. The incorporation of carbon-13 and deuterium allows for precise tracking and analysis of metabolic processes, making it invaluable in research applications.
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
(4-amino-2-methyl(213C)pyrimidin-5-yl)-dideuteriomethanol |
InChI |
InChI=1S/C6H9N3O/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9)/i3D2,4+1 |
Clé InChI |
VUTBELPREDJDDH-XWKGKOMJSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CN=[13C](N=C1N)C)O |
SMILES canonique |
CC1=NC=C(C(=N1)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate](/img/structure/B13849312.png)


![1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13849329.png)




![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13849367.png)

![1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B13849384.png)

![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)

